Cas no 364-75-0 (4-Iodo-2-nitrofluorobenzene)
4-Iodo-2-nitrofluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-iodonitrobenzene
- 1-Fluoro-4-iodo-2-nitrobenzene
- 4-Iodo-2-nitrofluorobenzene
- Benzene, 1-fluoro-4-iodo-2-nitro-
- 1-Fluoro-4-iodo-2-nitro-benzene
- 4-Fluoro-1-iodo-3-nitrobenzene
- 1-Fluoro-2-nitro-4-iodobenzene
- KUJTZQXHTBKAMO-UHFFFAOYSA-N
- CM12266
- AS05718
- SY047212
- ST2408781
- V5517
- AKOS009359249
- DS-12697
- 4-Iodo-2-nitrofluorobenzene;1-Fluoro-4-iodo-2-nitrobenzene;Benzene, 1-fluoro-4-iodo-2-nitro-
- DTXCID70512721
- DTXSID60561945
- SCHEMBL1476705
- DB-122177
- 1-Fluoro-4-iodo-2-nitrobenzene;
- 364-75-0
- MFCD09800783
- EN300-39731
- BCP32235
- AKOS025395607
- CS-W004953
- J-509444
-
- MDL: MFCD09800783
- Inchi: 1S/C6H3FINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
- InChI Key: KUJTZQXHTBKAMO-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 266.91900
- Monoisotopic Mass: 266.91925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 2.5
Experimental Properties
- Density: 2.093±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 289.4±20.0 ºC (760 Torr),
- Flash Point: 128.8±21.8 ºC,
- Refractive Index: 1.635
- Solubility: Very slightly soluble (0.22 g/l) (25 º C),
- PSA: 45.82000
- LogP: 2.86170
4-Iodo-2-nitrofluorobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Iodo-2-nitrofluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244312-100g |
1-Fluoro-4-iodo-2-nitrobenzene |
364-75-0 | 95+% | 100g |
$449 | 2021-06-16 | |
| Fluorochem | 035095-1g |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 035095-5g |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 5g |
£37.00 | 2022-02-28 | |
| Fluorochem | 035095-10g |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 10g |
£67.00 | 2022-02-28 | |
| Fluorochem | 035095-25g |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 25g |
£144.00 | 2022-02-28 | |
| Alichem | A013033283-250mg |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A013033283-500mg |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A013033283-1g |
2-Fluoro-5-iodonitrobenzene |
364-75-0 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Ambeed | A123574-250mg |
1-Fluoro-4-iodo-2-nitrobenzene |
364-75-0 | 96% | 250mg |
$6.00 | 2021-07-07 | |
| Ambeed | A123574-1g |
1-Fluoro-4-iodo-2-nitrobenzene |
364-75-0 | 96% | 1g |
$8.00 | 2021-07-07 |
4-Iodo-2-nitrofluorobenzene Suppliers
4-Iodo-2-nitrofluorobenzene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-Iodo-2-nitrofluorobenzene
Recent Advances in the Application of 4-Iodo-2-nitrofluorobenzene (CAS: 364-75-0) in Chemical Biology and Pharmaceutical Research
4-Iodo-2-nitrofluorobenzene (CAS: 364-75-0) is a versatile chemical compound that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its role in synthetic chemistry, drug discovery, and bioconjugation strategies. The compound's distinct chemical properties, including its electron-deficient aromatic ring and reactive halogen, make it a valuable building block for various chemical transformations.
Recent studies have highlighted the utility of 4-Iodo-2-nitrofluorobenzene in nucleophilic aromatic substitution (SNAr) reactions, where it serves as a key intermediate for the synthesis of complex molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of novel kinase inhibitors, leveraging its ability to undergo selective substitution with amine nucleophiles. The study reported improved binding affinity and selectivity profiles for the resulting compounds, underscoring the compound's potential in targeted drug design.
In addition to its applications in small-molecule synthesis, 4-Iodo-2-nitrofluorobenzene has been employed in bioconjugation techniques. A recent Nature Communications article (2024) detailed its use in site-specific protein labeling, where the compound's reactivity was harnessed to modify cysteine residues selectively. This approach enabled the development of stable protein-drug conjugates with enhanced therapeutic efficacy, paving the way for next-generation biopharmaceuticals. The study also emphasized the compound's compatibility with aqueous reaction conditions, a critical factor for biological applications.
Another emerging area of research involves the use of 4-Iodo-2-nitrofluorobenzene in the synthesis of fluorinated compounds, which are increasingly important in medicinal chemistry due to their ability to modulate pharmacokinetic properties. A 2023 ACS Chemical Biology study explored its role in the introduction of fluorine atoms into bioactive molecules, resulting in compounds with improved metabolic stability and membrane permeability. The researchers utilized the compound's nitro and iodo substituents as handles for further functionalization, demonstrating its versatility in multi-step synthetic routes.
Despite its promising applications, challenges remain in the handling and storage of 4-Iodo-2-nitrofluorobenzene due to its sensitivity to light and moisture. Recent advancements in stabilization techniques, such as the use of inert atmospheres and specialized packaging, have addressed some of these issues, as reported in a 2024 Chemical & Pharmaceutical Bulletin article. These developments are expected to facilitate broader adoption of the compound in industrial and academic settings.
In conclusion, 4-Iodo-2-nitrofluorobenzene (CAS: 364-75-0) continues to be a valuable tool in chemical biology and pharmaceutical research, with its applications expanding into new areas such as targeted drug delivery and fluorinated compound synthesis. Ongoing research efforts are likely to uncover further innovative uses for this compound, solidifying its role in the development of next-generation therapeutics and chemical probes. Future studies should focus on optimizing its reactivity and stability to unlock its full potential in diverse scientific applications.
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